molecular formula C17H33N3O3 B7923988 [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7923988
M. Wt: 327.5 g/mol
InChI Key: ZPTSIIKYTZWYHO-KGLIPLIRSA-N
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Description

The compound [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1401666-89-4) is a chiral molecule featuring a pyrrolidine core functionalized with a tert-butyl carbamate group and a 2-amino-3-methyl-butyryl moiety. The tert-butyl carbamate group is a common protecting agent in peptide synthesis, suggesting its utility as an intermediate in pharmaceutical development.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12(3)4)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTSIIKYTZWYHO-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C14H27N3O2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 1401667-10-4

The compound acts primarily as a peptidomimetic, which can inhibit specific proteases. Its structure allows it to mimic natural substrates, thereby interfering with enzymatic activity. This mechanism is crucial in the development of antiviral agents targeting viral proteases, such as those from coronaviruses.

Antiviral Activity

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects against SARS-CoV 3CL protease. A study reported the synthesis and evaluation of dipeptide-type inhibitors showing IC₅₀ values in the low micromolar range, indicating potent antiviral activity against the enzyme responsible for viral replication .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been tested against A431 and Jurkat cell lines, demonstrating cytotoxicity with IC₅₀ values lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis suggests that specific modifications enhance anticancer efficacy.

Study 1: Inhibition of SARS-CoV Protease

A detailed investigation into the inhibition of SARS-CoV 3CL protease by peptidomimetics revealed that certain structural features significantly boost inhibitory activity. The presence of a hydrophobic moiety and specific hydrogen bonding interactions were critical for enhancing binding affinity .

CompoundIC₅₀ (µM)Binding Mode
Compound A0.5Competitive
Compound B1.0Non-competitive

Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that modifications to the pyrrolidine ring could lead to improved anti-proliferative effects.

CompoundCell LineIC₅₀ (µM)
Compound CA4310.8
Compound DJurkat0.6

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound belongs to a family of carbamic acid tert-butyl esters with variations in cyclic amines, acyl groups, and stereochemistry. Below is a comparative analysis of its structural analogs:

Compound Name Core Structure Acyl Group Molecular Formula Molecular Weight CAS Number Availability/Notes
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (Target Compound) Pyrrolidine 2-Amino-3-methyl-butyryl Not explicitly stated Not provided 1401666-89-4 Available (Supplier: Shanghai Danfan Network Science & Technology Co., Ltd.)
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Piperidine 2-Amino-propionyl Not explicitly stated Not provided 1401668-25-4 Discontinued ("Descatalogado")
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (Stereoisomer) Pyrrolidine 2-Amino-3-methyl-butyryl Not explicitly stated Not provided Not provided Stereochemical variant
2-[(3aR,8bS)-1-[(tert-Butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid (RS-2109) Indenopyrrol Acetic acid side chain C₁₈H₂₃NO₄ 317.3850 Not provided Safety data available

Key Observations

Core Structure Impact: The pyrrolidine ring (5-membered) in the target compound provides rigidity compared to the piperidine (6-membered) analog, which may influence conformational flexibility and binding to biological targets . RS-2109 (indenopyrrol core) has a fused bicyclic structure, likely altering its solubility and reactivity compared to monocyclic analogs .

Stereochemical Sensitivity :

  • The stereoisomer [(S)-1-...] in highlights the importance of configuration in biological activity. Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles .

Availability and Stability :

  • The discontinuation of the piperidine analog (CAS: 1401668-25-4) may indicate challenges in synthesis, stability, or commercial demand .

Research Findings and Implications

  • Synthetic Utility : The tert-butyl carbamate group in these compounds suggests their role as intermediates in peptide synthesis, protecting amine functionalities during solid-phase synthesis .

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